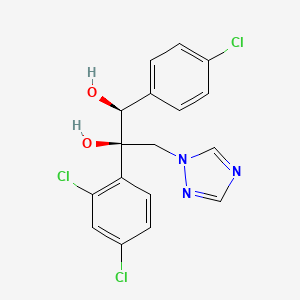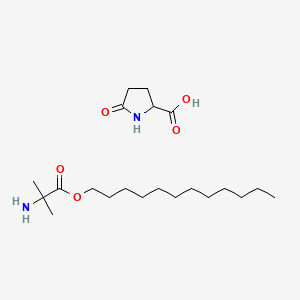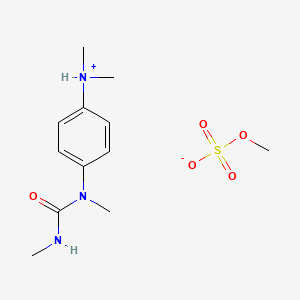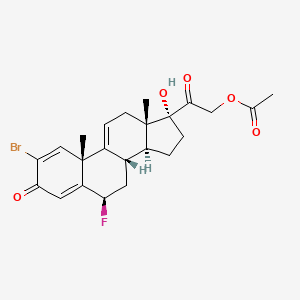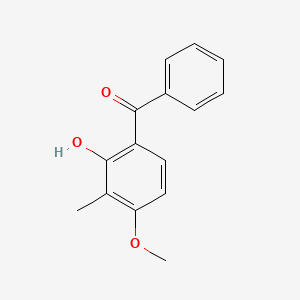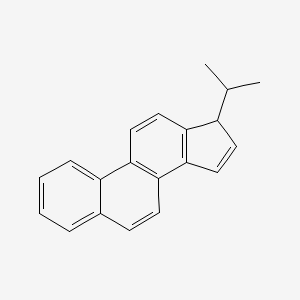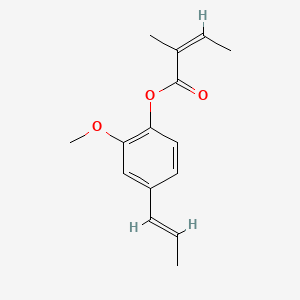
(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate is an organic compound with a complex structure that includes methoxy, propenyl, and isocrotonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-(1-propenyl)phenol with 2-methylisocrotonic acid under specific conditions to form the desired ester. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenyl group to a propyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-Phenylpropene: Similar in structure but differs in the position of the propenyl group.
Phenylacetone: Contains a phenyl group and a ketone functional group, but lacks the methoxy and isocrotonate groups.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar in structure but with additional methoxy groups.
Uniqueness
(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
84812-69-1 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-prop-1-enyl]phenyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H18O3/c1-5-7-12-8-9-13(14(10-12)17-4)18-15(16)11(3)6-2/h5-10H,1-4H3/b7-5+,11-6- |
InChI Key |
ZTMOFQLUZSNPJG-WXLRGLDMSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC(=O)/C(=C\C)/C)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C(=CC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


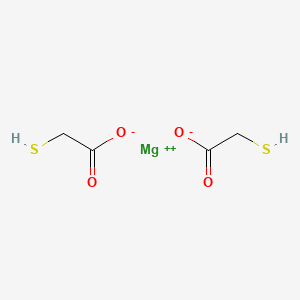
![(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid](/img/structure/B12690523.png)
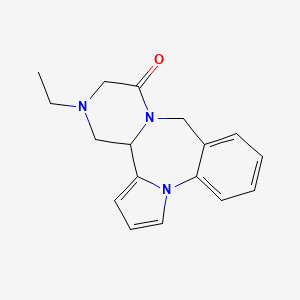

![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
